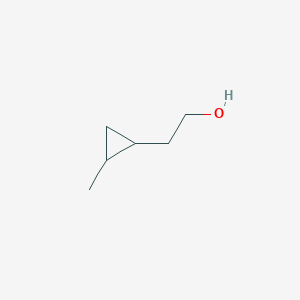

2-(2-Methylcyclopropyl)ethan-1-ol

Description

Significance of Cyclopropyl (B3062369) Carbinols in Chemical Research

Cyclopropyl carbinols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to a cyclopropane (B1198618) ring, are of considerable importance in chemical research. Their value lies in the unique chemical reactivity conferred by the three-membered ring. The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a pathway to linear or larger cyclic structures that might be difficult to access through other means. This reactivity transforms them into powerful synthetic intermediates.

The synthetic utility of cyclopropanes is well-established, as they are found in a wide array of natural products, including pheromones, steroids, and fatty acid metabolites, many of which exhibit important pharmacological properties. nih.gov Consequently, the development of methods for their synthesis has been a major focus of chemical investigation. One of the most classic and powerful methods for generating cyclopropanes is the Simmons-Smith cyclopropanation. nih.gov Modern advancements have led to the development of tandem reactions, which allow for sequential synthetic transformations without the need to isolate intermediates, thereby maximizing efficiency and molecular complexity in the synthesis of cyclopropyl alcohols. nih.gov

Furthermore, the generation of cyclopropylcarbinyl cations from cyclopropyl carbinols is a key feature of their chemistry. These non-classical carbocationic intermediates can be harnessed in a variety of synthetically useful transformations, including skeletal rearrangements and the formation of other complex molecules. The stereoselective synthesis of substituted cyclopropanols is an active area of research, with methods being developed to control the three-dimensional arrangement of atoms with high precision. nih.govorganic-chemistry.org This control is crucial as the biological activity of molecules often depends on their specific stereochemistry.

Overview of Research Trajectories for 2-(2-Methylcyclopropyl)ethan-1-ol Derivatives

While direct and extensive research on the derivatives of this compound is not yet widely published, its structural motifs suggest several promising research directions based on the established chemistry of related compounds. The presence of a primary alcohol attached to a substituted cyclopropane ring provides a rich platform for synthetic exploration.

A primary avenue of investigation would likely involve the diverse ring-opening reactions characteristic of the cyclopropyl group. The methyl substituent on the cyclopropane ring of this compound would influence the regioselectivity of such reactions, providing routes to specifically substituted acyclic or larger ring-containing products. The transformation of the primary alcohol into a good leaving group would facilitate the formation of a cyclopropylcarbinyl cation, which could then undergo a variety of rearrangements to yield complex molecular architectures.

Another significant research trajectory involves the use of derivatives of this compound as building blocks for more complex cyclic and heterocyclic systems. For instance, the Prins cyclization, an acid-mediated reaction between an alkene and an aldehyde, has been successfully applied to other cyclopropyl carbinol systems to create substituted tetrahydropyrans, which are common scaffolds in bioactive natural products. acs.org Derivatives of this compound could serve as precursors in similar cyclization strategies, with the stereocenters of the starting material potentially directing the stereochemical outcome of the final product.

The stereochemistry of this compound, which contains two chiral centers, presents opportunities for research in asymmetric synthesis. The development of stereoselective syntheses of its derivatives would be of high value. Such studies could explore how the existing stereocenters influence the introduction of new chiral centers during a reaction, a concept known as substrate-controlled stereoselection. This would be crucial for accessing specific, enantiomerically pure compounds for evaluation in areas such as medicinal chemistry or materials science. The synthesis of halogenated derivatives, such as 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol, points towards efforts to create analogues with modified electronic and steric properties for further study. lab-chemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-(2-methylcyclopropyl)ethanol |

InChI |

InChI=1S/C6H12O/c1-5-4-6(5)2-3-7/h5-7H,2-4H2,1H3 |

InChI Key |

JYQDYSFILRQPNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylcyclopropyl Ethan 1 Ol and Its Derivatives

Strategies for Cyclopropane (B1198618) Ring Construction

Asymmetric Cyclopropanation Approaches

Achieving high levels of stereocontrol is crucial when synthesizing chiral molecules. Asymmetric cyclopropanation methods utilize chiral catalysts or auxiliaries to influence the stereochemical outcome of the ring-forming reaction, yielding enantioenriched products.

The conjugate addition to α,β-unsaturated carbonyl compounds, followed by intramolecular ring closure, is a powerful method for cyclopropane synthesis. Organocatalysis has emerged as a key strategy in this area, providing a metal-free alternative for asymmetric synthesis.

For instance, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral amine, can initiate a cascade reaction. This approach can generate multiple new bonds and stereocenters in a single, highly controlled operation. nih.gov While a specific application to 2-(2-methylcyclopropyl)ethan-1-ol is not detailed in the literature, a plausible route could involve the reaction of an appropriate α,β-unsaturated aldehyde with a methylating reagent under the influence of a chiral organocatalyst.

Rhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes. nih.gov The use of chiral ligands on the rhodium center allows for high levels of enantioselectivity in this transformation. nih.gov This method is particularly powerful for the cyclopropanation of electron-deficient alkenes. nih.govrsc.org

The reaction of an alkene with a diazo compound in the presence of a chiral dirhodium catalyst can produce cyclopropanes with high yield and stereoselectivity. nih.gov For example, catalysts like Rh₂(S-TCPTAD)₄ have demonstrated high asymmetric induction (up to 98% ee) in the cyclopropanation of various electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates. nih.govrsc.org The choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov

| Catalyst | Substrate (Alkene) | Diazo Compound | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| Rh₂(S-DOSP)₄ | Styrene | 1-Toluenesulfonyl derivative | High | Low | >20:1 |

| Rh₂(S-PTAD)₄ | Styrene | 1-Toluenesulfonyl derivative | High | >70 | >20:1 |

| Rh₂(S-PTTL)₄ | Styrene | 1-Toluenesulfonyl derivative | High | >70 | >20:1 |

| Rh₂(S-TCPTAD)₄ | Various electron-deficient alkenes | Aryl- and vinyldiazoacetates | High | up to 98 | N/A |

Data sourced from references nih.govnih.govrsc.org. N/A: Not applicable or not reported.

Organocatalytic cascade reactions represent a highly efficient strategy for the construction of complex molecules from simple precursors in a single pot. nih.gov These reactions, often initiated by a Michael addition to an α,β-unsaturated aldehyde or ketone, can create multiple stereocenters with high control. nih.gov

A notable example is the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. This reaction proceeds with high enantio- (90–98% ee) and diastereoselectivity (>30:1 dr), forming fully substituted, highly functionalized chiral cyclopropanes. nih.gov The choice of base in this reaction can be critical, influencing whether the cyclopropane is the final product or if it undergoes subsequent ring-opening. nih.gov This methodology highlights the power of organocascade reactions to build complex cyclic systems with high stereochemical fidelity. nih.gov

| Catalyst | Substrate (Aldehyde) | Reagent | Base | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| Chiral diphenylprolinol TMS ether | Various α,β-unsaturated aldehydes | Bromomalonates | 2,6-Lutidine | High | 90-98 | >30:1 |

Data sourced from reference nih.gov.

Metal-Mediated Cyclopropanation Reactions

Metal-mediated reactions are a cornerstone of cyclopropane synthesis, with zinc-based reagents being particularly prominent.

The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, is a classic and reliable method for the cyclopropanation of alkenes. organicchemistrydata.org This reaction involves the formation of a zinc carbenoid species, (iodomethyl)zinc iodide, which then adds to an alkene in a stereospecific manner. organicchemistrydata.org The reaction works particularly well for allylic alcohols, where the hydroxyl group can direct the reagent delivery, controlling the stereochemistry. wiley-vch.de

Modifications of the Simmons-Smith reaction and the development of other organozinc reagents have expanded the scope of zinc-mediated cyclopropanations. sigmaaldrich.com Highly reactive Rieke® Zinc, for example, can react directly with alkyl bromides and chlorides and is compatible with a wide array of functional groups, including esters, amides, and nitriles. sigmaaldrich.com This allows for the synthesis of functionalized organozinc reagents that can be used in cyclopropanation reactions. sigmaaldrich.com While the classic Simmons-Smith reaction is not catalytic, modern advancements have explored catalytic asymmetric versions, although these can be less efficient than other methods. dicp.ac.cnnih.gov

| Zinc Reagent System | Substrate Type | Key Features |

| Zn-Cu couple, CH₂I₂ (Simmons-Smith) | Alkenes, especially allylic alcohols | Stereospecific, hydroxyl-group direction. organicchemistrydata.orgwiley-vch.de |

| Rieke® Zinc, Alkyl Halides | Functionalized alkenes | Tolerates sensitive functional groups (esters, amides, etc.). sigmaaldrich.com |

| Et₂Zn, CH₂I₂ | Alkenes | A common modification of the Simmons-Smith reagent. organicchemistrydata.org |

Titanium-Based Reagents in Cyclopropanol (B106826) Synthesis

A prominent method for the synthesis of cyclopropanols is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org This reaction proceeds through the in situ formation of a titanacyclopropane intermediate from the Grignard reagent. wikipedia.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis. organic-chemistry.org

The general mechanism involves the initial reaction of two equivalents of the Grignard reagent with the titanium alkoxide to generate a dialkyltitanium species. This species undergoes β-hydride elimination to form the reactive titanacyclopropane. organic-chemistry.org The titanacyclopropane then adds to the carbonyl group of the ester, leading to the cyclopropanol ring. youtube.com

For the synthesis of a precursor to this compound, one could envision a modified Kulinkovich reaction. A potential route could involve the reaction of an appropriate ester, such as a protected 4-methyl-4-pentenoate, with a Grignard reagent in the presence of a titanium catalyst. Subsequent modification of the resulting cyclopropanol would be necessary to achieve the target structure.

A key advantage of the Kulinkovich reaction is its applicability to the synthesis of substituted cyclopropanols with high diastereoselectivity, even without the presence of chelating groups in the substrate. organic-chemistry.org

| Reactant 1 (Ester) | Reactant 2 (Grignard) | Catalyst | Product | Yield (%) | Reference |

| Methyl Alkanecarboxylates | Ethylmagnesium Bromide | Ti(Oi-Pr)₄ | 1-Substituted Cyclopropanols | 76-95 | nrochemistry.com |

A related method involves the use of Nugent's reagent, bis(cyclopentadienyl)titanium(III) chloride, which can be used to generate a titanium carbenoid for the cyclopropanation of allylic alcohols. google.com This method offers high chemo- and stereoselectivity. google.com

Cobalt-Catalyzed Cross-Coupling for Strained Rings

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly involving strained ring systems. researchgate.netthieme-connect.de These methods offer an alternative to more traditional palladium-catalyzed couplings and can be more cost-effective. thieme-connect.de

A general approach for the synthesis of substituted cyclopropanes involves the cross-coupling of a cyclopropyl (B3062369) Grignard reagent with an alkyl halide. This strategy allows for the introduction of a functionalized side chain onto the cyclopropane ring. For the synthesis of this compound, a plausible route would involve the preparation of a 2-methylcyclopropylmagnesium bromide followed by a cobalt-catalyzed cross-coupling with a protected 2-haloethanol derivative, such as 2-(benzyloxy)ethyl bromide. Subsequent deprotection would yield the target alcohol.

The catalytic system often consists of a simple cobalt salt, such as cobalt(II) chloride, sometimes in combination with a ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp). orgsyn.org These reactions are known to be chemoselective and can tolerate a variety of functional groups. researchgate.net

| Reactant 1 (Grignard) | Reactant 2 (Halide) | Catalyst | Product | Reference |

| Cyclopropylmagnesium bromide | Primary/Secondary Alkyl Iodides | CoCl₂ | Alkylated Cyclopropanes | researchgate.net |

| Alkenyl Grignard reagents | Alkyl Halides | CoCl₂/dppe or dppp | Alkenylated Alkanes | orgsyn.org |

| Alkynyl Grignard reagents | Alkenyl Triflates | Co(acac)₃ | Enynes | rsc.org |

Ring Contraction Methodologies for Cyclopropane Formation

Ring contraction provides an alternative pathway to cyclopropane rings from larger, more readily available cyclic precursors. A common strategy involves the rearrangement of cyclobutanol (B46151) derivatives. For instance, the treatment of a substituted cyclobutanol with a base can induce a ring contraction to form a cyclopropyl ketone. This ketone can then be reduced to the corresponding alcohol. While not a direct route to this compound, this methodology can be used to synthesize key cyclopropyl intermediates.

Another approach is the Favorskii rearrangement, where α-haloketones rearrange in the presence of a base to form carboxylic acid derivatives, often with the formation of a cyclopropane ring. Intramolecular cyclization of appropriately substituted haloalkanes with a strong base can also lead to the formation of cyclopropanes. wikipedia.org

Hydroboration Approaches to Cyclopropyl Systems

Hydroboration is a versatile reaction in organic synthesis, typically used for the anti-Markovnikov hydration of alkenes. google.com While the direct hydroboration of a cyclopropane ring is not a standard method for the synthesis of cyclopropyl alcohols, hydroboration of substituted cyclopropenes can be a viable route to functionalized cyclopropyl systems.

Rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes with catecholborane or pinacolborane can produce cyclopropyl boronates with high diastereo- and enantioselectivity. thieme-connect.de These boronate esters can then be subjected to Suzuki cross-coupling reactions to introduce various substituents, or they can be oxidized to the corresponding cyclopropanols.

Theoretical studies using density functional theory (DFT) have been conducted to investigate the mechanism of hydroboration of cyclopropane, suggesting the reaction proceeds through a three-centered transition state. researchgate.netsigmaaldrich.com

| Substrate | Reagent | Catalyst | Product | Selectivity | Reference |

| 3,3-Disubstituted Cyclopropenes | Pinacolborane | [Rh(COD)Cl]₂ / (R)-BINAP | 2,2-Disubstituted Cyclopropyl Boronates | High diastereo- and enantioselectivity | thieme-connect.de |

Functionalization and Derivatization of Cyclopropyl-Containing Alcohols

Once the core cyclopropyl alcohol structure is obtained, further functionalization can be carried out to synthesize a range of derivatives.

Approaches to Halogenated Cyclopropyl Alcohols

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. nih.gov For cyclopropyl alcohols, this can be achieved using various standard halogenating agents. The hydroxyl group is a poor leaving group and must first be activated. organic-chemistry.org

Common methods include the use of hydrogen halides (HCl, HBr, HI), phosphorus halides (PCl₃, PBr₃, PCl₅), or thionyl chloride (SOCl₂). nih.gov For instance, treatment of a cyclopropyl alcohol with thionyl chloride can provide the corresponding cyclopropyl chloride. The reaction of alcohols with phosphorus tribromide is a common method for synthesizing alkyl bromides.

| Alcohol | Reagent | Product | Conditions | Reference |

| Primary/Secondary Alcohols | SOCl₂ / Benzotriazole | Alkyl Chlorides | Inert solvent (e.g., CH₂Cl₂) | organic-chemistry.org |

| Alcohols | PBr₃ | Alkyl Bromides | Heating under reflux | nih.gov |

| Alcohols | KI / H₃PO₄ / P₂O₅ | Alkyl Iodides | - | organic-chemistry.org |

Synthesis of Cyclopropyl Diols

The synthesis of cyclopropyl diols can be achieved through various methods. The Kulinkovich reaction can be adapted to produce cyclopropyl diols by using lactones or tetrahydropyran (B127337) (THP)-protected hydroxy esters as substrates. researchgate.net

Another approach involves the diastereoselective attack of epoxy ketones with bis(iodozincio)methane. This reaction yields 2-(1-hydroxyalkyl)-1-alkylcyclopropanols, which are a form of cyclopropyl diol. researchgate.net Furthermore, copper-catalyzed carbomagnesiation of cyclopropenes followed by reaction with aldehydes can produce alkenyl cyclopropyl diols with high diastereoselectivity.

| Starting Material | Reagents | Product | Key Features | Reference |

| Lactones or THP-protected hydroxy esters | Grignard reagent, Ti(Oi-Pr)₄ | Cyclopropyl diols | Kulinkovich reaction | researchgate.net |

| Epoxy ketones | CH₂(ZnI)₂ | 2-(1-Hydroxyalkyl)-1-alkylcyclopropanols | Diastereoselective | researchgate.net |

| Cyclopropenes | Alkenylmagnesium bromide, Cu catalyst, Aldehyde | Alkenyl cyclopropyl diols | Diastereoselective |

Preparation of α-Hydroxycyclopropyl Carbinols

The formation of α-hydroxycyclopropyl carbinols, which are precursors or structural analogues to the title compound, can be achieved through several synthetic strategies. One key approach involves the reaction of cyclopropyl ketones. For instance, cis- and trans-2-methylcyclopropyl-hydroxymethyl radicals can be generated by treating the corresponding ketones with tributylstannyl radicals rsc.org. These radical intermediates are pivotal in understanding the subsequent formation of alcohol products.

Another sophisticated method for creating chiral diols with a cyclopropyl substituent is the desymmetrization of aliphatic cyclic carbonates. This process can be catalyzed by chiral guanidinium (B1211019) salts, which facilitate an enantioselective proton transfer. When cyclopropyl-substituted cyclic carbonates are used as substrates, they demonstrate higher reactivity compared to cyclopentyl or cyclohexyl analogues, yielding optically pure 1,3-diol derivatives in good yields and high enantioselectivity acs.org. This method provides a pathway to chiral α-hydroxycyclopropyl carbinol structures.

| Starting Material | Reagents/Catalyst | Product Type | Key Findings | Reference |

| Cyclopropyl Ketones | Tributylstannyl radicals | α-Hydroxycyclopropylmethyl radicals | Generation of radical intermediates for alcohol synthesis. | rsc.org |

| Cyclopropyl-substituted cyclic carbonates | Chiral Bicyclic Guanidinium Salt, Morpholine | Chiral 1,3-diol derivatives | High reactivity and good enantioselectivity for cyclopropyl substrates. | acs.org |

Reductive Ring Opening in Derivatization

The cyclopropane ring is strained and can undergo ring-opening reactions under reductive conditions, providing a powerful tool for derivatization. The regioselectivity of this opening is influenced by the substitution pattern on the ring and the reaction conditions. The reductive opening of cyclopropyl methyl ketones has been studied to understand the transition-state conformations that dictate the product distribution acs.org.

In the case of radicals generated from 2-methylcyclopropyl derivatives, the stereochemistry of the starting material plays a crucial role. At low temperatures (below -60°C), the ring-opening of cis-2-methylcyclopropyl-stannyloxymethyl radicals primarily yields secondary alkyl radicals. In contrast, the trans isomers selectively produce primary alkyl radicals rsc.org. This stereospecificity is critical for controlling the outcome of derivatization reactions. The photolysis of trans-2-methylcyclopropyl methyl ketone in different solvents also highlights the influence of the reaction medium on the ratio of ring-opened products, n-butyl methyl ketone and isobutyl methyl ketone rsc.org.

Furthermore, nickel-catalyzed processes have been developed for the net ring-opening difunctionalization of cyclopropyl ketones nih.gov. These reactions can form valuable γ-substituted silyl (B83357) enol ethers. The mechanism can involve the nucleophilic opening of the cyclopropyl ketone by an organonickel intermediate, followed by trapping of the resulting enolate nih.gov. The use of trimethylsilyl (B98337) iodide also facilitates the ring opening of cyclopropyl ketones ibm.com. Asymmetric catalysis has also been applied, where a chiral N,N'-dioxide-scandium(III) complex catalyzes the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral derivatives with high enantioselectivity rsc.org.

| Substrate | Reagents/Conditions | Major Product(s) | Key Findings | Reference |

| cis-2-Methylcyclopropyl-stannyloxymethyl radical | < -60°C | Secondary alkyl radical | Kinetically controlled, preferential cleavage of the more substituted bond. | rsc.org |

| trans-2-Methylcyclopropyl-stannyloxymethyl radical | < -60°C | Primary alkyl radical | Kinetically controlled, selective cleavage of the less substituted bond. | rsc.org |

| trans-2-Methylcyclopropyl methyl ketone | Photolysis in isopropanol | n-Butyl methyl ketone, Isobutyl methyl ketone (3:1) | Product ratio reflects relative stability of equilibrating radicals. | rsc.org |

| Phenyl cyclopropyl ketone | AlMe₃, Ni(acac)₃, then TMS-Cl | γ-trimethylsilyloxy-ketone | Nickel-catalyzed nucleophilic ring opening. | nih.gov |

| Aromatic/Vinyl Cyclopropyl Ketones | β-Naphthols, Chiral N,N'-dioxide-Sc(III) complex | Chiral β-naphthol derivatives | Catalytic asymmetric ring-opening with high enantioselectivity. | rsc.org |

Synthesis of Aminated Cyclopropyl Derivatives

The introduction of an amino group to a cyclopropane-containing scaffold is a valuable transformation for creating analogues with diverse properties. A direct method to synthesize cyclopropylamines involves an electro-induced Hofmann rearrangement of the corresponding cyclopropyl amides. This electrochemical method, performed in an undivided cell under galvanostatic conditions, converts a range of cyclopropyl amides into their amine counterparts in moderate to excellent yields researchgate.net. This approach avoids the use of corrosive reagents often associated with the classical Hofmann rearrangement.

Another strategy involves the ring-opening of activated cyclopropanes with nitrogen nucleophiles. Donor-acceptor (D-A) cyclopropanes, often substituted with ester or ketone groups, can react with primary amines in a domino reaction to yield pyrroline (B1223166) derivatives thieme-connect.com. The reaction can proceed either through a nucleophilic ring opening followed by cyclization or via the initial formation of an imine followed by a rearrangement. The regioselectivity of the amine attack can be an issue, but with appropriate substitution on the cyclopropane ring, the reaction can be directed to a specific site thieme-connect.com.

| Starting Material | Reagents/Conditions | Product | Synthetic Strategy | Reference |

| Cyclopropyl amides | Galvanostatic conditions, undivided cell | Cyclopropyl amines | Electro-induced Hofmann rearrangement. | researchgate.net |

| 1-Acylcyclopropane-1-carboxylates | Primary amines | Pyrroline derivatives | Domino reaction involving nucleophilic ring opening and cyclization. | thieme-connect.com |

| Donor-Acceptor Cyclopropane | Pyrrolidine | Mixture of aminated ring-opened products | Nucleophilic ring-opening by amine. | thieme-connect.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclopropyl (B3062369) Systems

NMR spectroscopy is a powerful tool for elucidating the structure of cyclopropyl-containing molecules. The strained three-membered ring imparts unique electronic properties that influence the chemical shifts and coupling constants of nearby nuclei, providing a wealth of structural information.

One-Dimensional NMR Techniques (¹H and ¹³C)

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental layer of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In alcohols, the chemical shift of the hydroxyl (-OH) proton can vary (typically between 1-5 ppm) and its signal can be broadened due to hydrogen bonding. Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm region. The highly shielded protons of the cyclopropyl ring characteristically appear in the upfield region of the spectrum, often between 0 and 1 ppm. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Carbons bonded to the electronegative oxygen atom of the alcohol group are deshielded and appear downfield, typically in the 50-65 ppm range. libretexts.org The carbons of the cyclopropyl ring are highly shielded and resonate at unusually high field, a characteristic feature of such strained ring systems. chemicalbook.com The presence of a methyl group will also give a distinct signal in the typical alkane region.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl Ring Protons | ~0.2 - 1.0 | ~5 - 20 |

| CH-CH₃ | ~0.8 - 1.2 | ~15 - 25 |

| -CH₂-CH₂OH | ~1.3 - 1.8 | ~30 - 40 |

| -CH₂OH | ~3.4 - 3.7 | ~60 - 65 |

| -OH | ~1.0 - 5.0 (variable, broad) | - |

| -CH₃ | ~0.9 - 1.1 | ~10 - 20 |

Two-Dimensional NMR Techniques (HMQC, HSQC, HMBC, TOCSY/HOHAHA)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It is invaluable for definitively assigning proton signals to their corresponding carbon atoms. For instance, the upfield proton signals characteristic of the cyclopropyl ring will show a correlation to the upfield carbon signals in the HSQC spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between carbons and protons that are separated by two or three bonds. researchgate.net This technique is crucial for piecing together the molecular skeleton. For example, it can show correlations from the protons of the ethyl group to the carbons of the cyclopropyl ring, confirming the connectivity of these two fragments.

Total Correlation Spectroscopy (TOCSY) or Homonuclear Hartmann-Hahn (HOHAHA): These experiments identify entire spin systems of coupled protons. In the case of this compound, a TOCSY experiment would show correlations between all the protons within the ethyl group and separately within the methylcyclopropyl fragment, helping to distinguish these spin systems.

Analysis of Chemical Shifts and Coupling Constants in Cyclopropyl Alcohols

The unique geometry of the cyclopropyl ring leads to distinctive coupling constants (J-values). Geminal (protons on the same carbon), vicinal cis-, and vicinal trans-coupling constants within the cyclopropyl ring have characteristic ranges that can aid in stereochemical assignments. caltech.edu The chemical shifts in cyclopropyl alcohols are influenced by the electronegativity of the hydroxyl group, which deshields adjacent protons and carbons. magritek.com The magnitude of this effect diminishes with distance from the -OH group.

Stereochemical Assignments via NMR, including NOESY Experiments

When stereocenters are present, as in the case of the 2-methylcyclopropyl moiety, determining the relative stereochemistry is essential.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is a powerful tool for determining stereochemistry as it detects through-space interactions between protons that are in close proximity. youtube.com For this compound, a NOESY experiment can establish the relative orientation of the methyl group and the ethanolic side chain on the cyclopropyl ring by observing cross-peaks between their respective protons. acs.orgnih.gov

Complementary Spectroscopic Techniques for Structural Analysis

While NMR is often the primary tool for structural elucidation, other spectroscopic methods provide complementary and confirmatory data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorptions would be:

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol. libretexts.org The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the ethyl and methyl groups.

C-H Stretch (cyclopropyl): Characteristic C-H stretching vibrations of the cyclopropyl ring typically appear at higher wavenumbers than normal sp³ C-H bonds, often above 3000 cm⁻¹.

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region corresponding to the carbon-oxygen single bond of the primary alcohol.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Cyclopropyl) | ~3050 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C-O (Primary Alcohol) | ~1050 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information regarding its retention time and mass fragmentation pattern, which aids in its identification and purity assessment. rsc.org The electron ionization (EI) mass spectrum of a related compound, 1-(2-methylcyclopropyl)ethanone, is available in the NIST WebBook, which can offer insights into the fragmentation of the methylcyclopropyl moiety. nist.gov

While specific GC-MS data for this compound is not extensively detailed in publicly available literature, general principles of GC-MS analysis of alcohols and cyclopropane (B1198618) derivatives can be applied. The retention time would be influenced by the column's stationary phase, temperature program, and carrier gas flow rate. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (100.16 g/mol ), although it may be weak or absent. sigmaaldrich.com Key fragmentation patterns would likely involve the loss of a water molecule (M-18), cleavage of the ethyl group, and fragmentation of the cyclopropyl ring.

For a related compound, 2-(1-methylcyclopropyl)ethan-1-ol, predicted collision cross-section data for various adducts have been calculated, which is relevant for ion mobility-mass spectrometry, a technique often coupled with GC. uni.lu

Table 1: Predicted GC-MS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 101.09609 | 120.4 |

| [M+Na]+ | 123.07803 | 129.9 |

| [M-H]- | 99.081534 | 124.3 |

| [M+NH4]+ | 118.12263 | 140.2 |

| [M+K]+ | 139.05197 | 129.0 |

| [M+H-H2O]+ | 83.086070 | 116.5 |

| [M+HCOO]- | 145.08701 | 143.1 |

| [M+CH3COO]- | 159.10266 | 168.5 |

| Note: This data is for the constitutional isomer 2-(1-methylcyclopropyl)ethan-1-ol and is provided for illustrative purposes. uni.lu |

Advanced Analytical Methods for Purity and Diastereomeric Ratio Determination

Due to the presence of two stereocenters (at C1 of the ethyl group and C2 of the cyclopropyl ring), this compound can exist as a mixture of diastereomers. Determining the purity and the ratio of these diastereomers requires advanced analytical techniques.

Chiral chromatography, particularly enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the method of choice for separating and quantifying stereoisomers. researchgate.netnih.gov The use of chiral stationary phases (CSPs) is fundamental to these separations. researchgate.net For cyclopropane derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in liquid chromatography. nih.gov In gas chromatography, cyclodextrin-based CSPs, like Chirasil-β-Dex, are commonly employed for the enantioselective analysis of chiral cyclopropane derivatives. researchgate.net

The determination of enantiomeric and diastereomeric purity is routinely performed by NMR spectroscopy as well. rsc.org Chiral derivatizing agents can be used to convert the enantiomers/diastereomers into new compounds with different NMR spectra, allowing for their quantification. rsc.org

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Key Considerations |

| Chiral Gas Chromatography (Chiral GC) | Determination of enantiomeric and diastereomeric ratios. | Requires a chiral stationary phase (e.g., cyclodextrin-based). The method offers high resolution and sensitivity. researchgate.net |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of diastereomers. | A wide variety of polysaccharide-based chiral stationary phases are available. The choice of mobile phase is critical for achieving separation. nih.govsigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents | Determination of diastereomeric composition. | Forms diastereomeric derivatives with distinct NMR signals, allowing for integration and ratio calculation. rsc.org |

These advanced methods are indispensable for the complete characterization of this compound, ensuring its chemical purity and defining its stereochemical profile, which is crucial for its application in research and synthesis. researchgate.net

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The relief of the approximately 29.0 kcal/mol of ring strain energy in cyclopropane provides a strong thermodynamic driving force for its cleavage. wikipedia.org The mode of this ring-opening is highly dependent on the reaction conditions and the nature of the reagents employed.

The generation of a carbocation adjacent to the cyclopropane ring, typically by protonation or Lewis acid-assisted removal of the hydroxyl group, leads to the formation of a highly reactive cyclopropylcarbinyl cation. This intermediate is non-classical and can be described by several resonance structures, which lead to a variety of rearrangement products. These cations are key intermediates in many synthetic transformations and skeletal rearrangements. rsc.orgacs.org

Lewis acids are effective catalysts for the ring-opening of cyclopropylcarbinyl systems. They coordinate to the hydroxyl group, transforming it into a better leaving group and facilitating the formation of a cyclopropylcarbinyl cation. This cation can then undergo rearrangement or be trapped by a nucleophile. For instance, Lewis acid-mediated reactions of cyclopropyl (B3062369) ketones and carbinol derivatives can lead to a regio- and diastereoselective nucleophilic substitution. nih.gov The reaction of 1-cyclopropyl-2-arylethanone derivatives with various reagents in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) results in complex rearrangements involving nucleophilic ring-opening of the cyclopropane. nih.gov

Computational studies on the nucleophilic substitution of cyclopropylcarbinols have shown that cyclopropylcarbinyl cations are stable intermediates. nih.govchemrxiv.orgacs.org The subsequent reaction pathway, whether it is a direct nucleophilic attack or a rearrangement, depends on the stability of the potential intermediates. nih.govchemrxiv.orgacs.org The choice of Lewis acid can be critical; for example, Cu(OTf)₂ has been used for the highly regioselective SN2-type ring-opening of related strained rings like 2-aryl-N-tosylazetidines. organic-chemistry.orgnih.gov

Table 1: Examples of Lewis Acid-Catalyzed Reactions on Cyclopropyl Systems

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| TMSOTf | 2-Aryl-1-(1-phenylcyclopropyl)ethanones | Dihydro-2H-benzofuran derivatives | nih.gov |

| ZnCl₂ | Cyclopropyl ketones | Acyclic tertiary alkyl chlorides | nih.gov |

Transition metals, particularly rhodium, are adept at activating the C-C bonds of cyclopropanes. wikipedia.org Cationic rhodium(I) complexes can catalyze the regioselective ring-expanding rearrangement of allenylcyclopropanes to form methylenecyclopentenes. nih.gov This process involves the cleavage of a C-C bond in the cyclopropane ring and the formation of a larger ring structure. Similarly, rhodium(II) catalysts can induce the rearrangement of donor-acceptor cyclopropenes, formed from enoldiazoketones, into 5-aryl-2-siloxyfurans through a mechanism involving nucleophilic addition of a carbonyl oxygen to the rhodium-activated cyclopropene. rsc.org These reactions highlight the utility of rhodium catalysts in harnessing the strain energy of cyclopropanes for complex skeletal reorganizations.

Radical-Mediated Ring Opening Processes of Cyclopropylcarbinyl Systems

The cyclopropylcarbinyl radical is a classic example of a "radical clock." It undergoes an extremely rapid, first-order ring-opening rearrangement to form the homoallylic radical (3-buten-1-yl radical). researchgate.netresearchgate.net The rate of this ring-opening is so fast that it can be used to probe the lifetime of radical intermediates in other reactions. researchgate.netacs.org The kinetics of these ring-opening reactions have been measured directly using laser flash photolysis, with substituents on the radical center affecting the rate. acs.org For instance, alkyl-substituted radicals react at comparable rates to ester-substituted radicals. acs.org The regioselectivity of the ring-opening is influenced by substituents on the cyclopropane ring. ucl.ac.uk

Table 2: Ring Opening Rate Constants for Substituted Cyclopropylcarbinyl Radicals

| Radical Substituent | Rate Constant (k) at 20 °C (s⁻¹) | Notes | Reference |

|---|---|---|---|

| H, H | ~1 x 10⁸ | Parent system | acs.org |

| Me, Me | ~1 x 10⁸ | Alkyl substitution has minor effect | acs.org |

| H, CO₂Et | ~1 x 10⁸ | Ester substitution has minor effect | acs.org |

Oxidative and Reductive Ring Opening Mechanisms

The cyclopropane ring can be opened through both oxidative and reductive pathways. Oxidative cleavage can be achieved using strong oxidizing agents like thallium triacetate or lead tetraacetate. acs.orgacs.orgepa.govepa.gov This process is believed to proceed via an initial electrophilic attack by the metal salt on the cyclopropane ring, forming an organometallic intermediate that then decomposes. epa.gov The ease of this cleavage increases with the strain of the cyclopropane system. epa.gov

Conversely, reductive ring-opening can be accomplished using dissolving metals, such as lithium in liquid ammonia. ucl.ac.uk This method is particularly effective for cyclopropyl systems conjugated to a carbonyl group, where a radical anion is initially formed. ucl.ac.uk

Nucleophilic and Electrophilic Ring-Opening Reactions

The cyclopropane ring itself is generally resistant to direct nucleophilic attack unless activated by an appropriate functional group. In the case of 2-(2-methylcyclopropyl)ethan-1-ol, activation is readily achieved by converting the alcohol into a good leaving group or by using a Lewis acid, as discussed previously. This facilitates SN1 or SN2-type reactions where a nucleophile attacks the carbon bearing the leaving group, which can be followed by or be concurrent with ring opening. nih.govnih.gov Computational studies have explored the fine line between direct nucleophilic attack on the cyclopropylcarbinyl cation and rearrangement pathways, which are competitive and influenced by the substitution pattern. chemrxiv.orgacs.org

Electrophilic attack is a more common mode of ring-opening for cyclopropanes. The C-C bonds of the strained ring have significant p-character and can be attacked by electrophiles. The oxidative cleavage by metal acetates is initiated by electrophilic attack of the metal salt. epa.gov Similarly, Friedel-Crafts type alkylations with electron-rich arenes can be achieved by activating cyclopropanes with a Brønsted acid in a suitable solvent, which constitutes an electrophilic ring-opening hydroarylation. researchgate.net

Cyclopropyliminium Rearrangements

The cyclopropyliminium rearrangement is a powerful tool in organic synthesis for the construction of nitrogen-containing ring systems. For a molecule like this compound, this rearrangement would first require the conversion of the primary alcohol to an imine, which can then be protonated or alkylated to form a reactive cyclopropyliminium ion. nih.gov

The general mechanism involves the formation of an iminium ion from a cyclopropyl aldehyde or ketone. In the case of this compound, it would first be oxidized to 2-(2-methylcyclopropyl)acetaldehyde. Reaction of this aldehyde with a primary or secondary amine would yield an imine or enamine, respectively, which upon protonation generates the key cyclopropyliminium cation. This intermediate is susceptible to a ring-opening rearrangement, driven by the release of strain energy from the three-membered ring. The regiochemistry of the ring opening can be influenced by substituents on the cyclopropane ring. nih.gov

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group in this compound is a primary alcohol, which allows for a variety of standard functional group transformations.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) will selectively oxidize the primary alcohol to 2-(2-methylcyclopropyl)acetaldehyde.

To Carboxylic Acid: Stronger oxidizing agents, for example, chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the alcohol directly to 2-(2-methylcyclopropyl)acetic acid.

Esterification: Esterification of the hydroxyl group can be readily achieved through reaction with various acylating agents.

With Acyl Halides: Reaction with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding ester.

With Carboxylic Anhydrides: Treatment with a carboxylic anhydride (B1165640) (e.g., acetic anhydride), often with a catalytic amount of acid or base, also produces the ester.

Fischer Esterification: Reaction with a carboxylic acid under acidic conditions (like sulfuric acid) will form the ester, although this is an equilibrium process.

These transformations are fundamental in synthetic chemistry, allowing the conversion of the alcohol into other functional groups for further elaboration.

Cyclization Reactions Involving this compound Derivatives

The presence of the cyclopropylmethyl carbinol system makes this compound and its derivatives excellent precursors for various cyclization reactions to generate heterocyclic structures.

The Prins cyclization is a classic acid-catalyzed reaction between an alkene (or a latent alkene like a cyclopropylcarbinol) and a carbonyl compound to form a tetrahydropyran (B127337) ring, a common scaffold in many natural products. acs.orgnih.gov Derivatives of this compound can act as the homoallylic alcohol component in this reaction.

The mechanism involves the acid-catalyzed dehydration of the cyclopropylcarbinol to generate a stabilized homoallylic carbocation through ring-opening of the cyclopropane. youtube.com This cation is then trapped by an aldehyde to form an oxocarbenium ion intermediate. acs.org Intramolecular cyclization of this intermediate leads to the formation of the tetrahydropyran ring. youtube.com The stereoselectivity of the reaction is often high, controlled by the chair-like transition state of the cyclization step. wikipedia.org The use of Lewis acids like iron(III) chloride (FeCl₃) can promote this reaction efficiently. acs.org

| Reaction | Reactants | Key Reagent | Product |

| Prins Cyclization | This compound derivative, Aldehyde | Lewis Acid (e.g., FeCl₃) | Substituted Tetrahydropyran |

This table is based on the general principles of the Prins cyclization applied to cyclopropyl carbinols.

A notable transformation of cyclopropyl ethanol (B145695) derivatives is their one-pot annulation reaction to produce thiophene (B33073) aldehydes. nih.gov This reaction involves the formation of two new carbon-sulfur bonds and a carbon-carbon bond, constructing the thiophene ring.

In a typical procedure, a cyclopropyl ethanol derivative reacts with potassium sulfide (B99878) (K₂S) in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. nih.gov In this process, DMSO acts as both the solvent and a mild oxidant. nih.gov The reaction proceeds through a ring-opening of the cyclopropane followed by the incorporation of the sulfur atom and subsequent cyclization and oxidation to yield the aromatic thiophene aldehyde. nih.govacs.org This method is tolerant of various functional groups and provides a direct route to functionalized thiophenes from readily available starting materials. nih.gov

| Starting Material | Reagents | Product |

| This compound | K₂S, DMSO | 4-Methyl-2-thiophenecarboxaldehyde (and isomers) |

This table illustrates the specific application of the annulation reaction to the title compound.

Derivatives of this compound can be designed to undergo intramolecular cyclizations to form a variety of other heterocycles. A prominent example of such a transformation is the Pummerer rearrangement, which involves the reaction of a sulfoxide with an anhydride. wikipedia.org

To utilize this chemistry, the hydroxyl group of this compound would first need to be converted into a suitable tethered nucleophile and a sulfoxide. For example, the alcohol could be transformed into an amide, which is then further functionalized to incorporate a sulfoxide moiety. Upon treatment with an activator like acetic anhydride, the sulfoxide undergoes the Pummerer rearrangement to form a reactive thionium (B1214772) ion. wikipedia.org If a suitable nucleophile is present within the molecule, it can trap this electrophilic intermediate, leading to the formation of a heterocyclic ring. youtube.com This cascade of reactions, often referred to as a Pummerer cyclization, has been used to synthesize various alkaloids containing pyridine or quinolizidine (B1214090) cores. nih.gov While this specific pathway for this compound is a synthetic projection, it is based on well-established reactivity patterns of related systems.

| Precursor Type | Key Reaction | Activator | Resulting Heterocycle |

| Amide-tethered sulfoxide derivative | Pummerer Cyclization | Acetic Anhydride | N-containing heterocycle (e.g., pyridone derivative) |

This table outlines a potential synthetic route for derivatives of this compound based on the Pummerer reaction.

Stereochemical Considerations in 2 2 Methylcyclopropyl Ethan 1 Ol Chemistry

Enantio- and Diastereoselectivity in Synthesis

The formation of the 2-methylcyclopropyl ring is a key step where stereochemistry can be dictated. Asymmetric cyclopropanation reactions, often catalyzed by transition metals with chiral ligands, are a primary strategy for controlling the absolute and relative stereochemistry of the cyclopropane (B1198618) ring.

Rhodium(II) carboxylate complexes are particularly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govthieme-connect.de The choice of the chiral ligand attached to the rhodium center is critical for inducing enantioselectivity. nih.govnih.gov For instance, the use of chiral dirhodium tetracarboxylate catalysts can lead to high levels of both enantio- and diastereoselectivity in the formation of cyclopropane rings. chemrxiv.org Computational studies have suggested that the stereoselectivity in these reactions is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. chemrxiv.org The stereochemical outcome can be influenced by non-covalent interactions, such as π-stacking, between the catalyst and the substrates. thieme-connect.de

In the synthesis of substituted cyclopropanes, the diastereoselectivity can also be controlled. For example, in rhodium-catalyzed reactions of aryldiazoacetates, only the diastereomer with the aryl group pointing away from the larger substituent on the alkene is formed. nih.gov This selectivity is often dictated by steric hindrance, where the approaching carbene preferentially adds to the less hindered face of the alkene.

A summary of catalysts and their performance in asymmetric cyclopropanation is presented below:

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Rh₂(S-p-PhTPCP)₄ | Azacyclomethylidenes | High | High | chemrxiv.org |

| Rh₂(S-TPPTTL)₄ | Disubstituted [2.2]paracyclophanes | 78–98% | N/A | nih.gov |

| Chiral Rhodium(II) Carboxylates | Alkenes and α-nitro diazoacetophenones | Good to High | Excellent | thieme-connect.de |

The stereochemistry of the 2-methylcyclopropyl group can also influence the outcome of subsequent reactions, such as ring-opening and rearrangement processes. The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, and the stereoelectronic effects of the substituents play a crucial role in determining which bond breaks and the stereochemistry of the resulting product.

For instance, the ring-opening of 2-methyl-substituted cyclopropylmethyl radicals, which can be generated from derivatives of 2-(2-methylcyclopropyl)ethan-1-ol, has been studied. It was found that trans-2-methylcyclopropyl(stannyloxy or hydroxy)methyl radicals undergo ring-opening to predominantly form the thermodynamically less stable primary alkyl radicals. rsc.org This outcome highlights that the process can be under kinetic control, where the transition state leading to the primary radical is lower in energy. rsc.org Understanding these selectivities is crucial for designing synthetic routes that either preserve the cyclopropane ring or utilize its ring-opening in a controlled manner to generate new stereocenters.

The stereocontrolled ring-opening polymerization of cyclic esters, while not directly involving this compound, provides analogous principles that are relevant. rsc.org The design of catalysts for these polymerizations has led to a variety of polyester (B1180765) microstructures, demonstrating that with appropriate catalyst selection, high levels of stereocontrol can be achieved during ring-opening processes. rsc.org

Chiral Catalyst Development and Application

The development of novel chiral catalysts is a continuous effort to improve the efficiency and selectivity of stereoselective syntheses. For reactions involving the formation of chiral alcohols, a variety of catalytic systems have been explored.

Rhodium-based catalysts are prominent in asymmetric cyclopropanation. nih.govthieme-connect.denih.gov The fine-tuning of chiral ligands, such as those in the [Rh₂(S-p-PhTPCP)₄] and [Rh₂(S-TPPTTL)₄] systems, has enabled high enantioselectivity and even kinetic resolution of racemic starting materials. nih.govchemrxiv.org The principle of kinetic resolution allows for the separation of enantiomers by having one react at a faster rate with a chiral catalyst, leaving the unreacted substrate enriched in the other enantiomer.

Chiral BINOL-based alkoxides have been developed as bifunctional Brønsted base catalysts for the asymmetric isomerization of allylic alcohols, affording chiral secondary allylic alcohols with high enantiomeric excess. nih.gov While this is not a direct synthesis of this compound, the principles of using chiral Brønsted bases for creating stereocenters in alcohols are broadly applicable.

Biocatalysis offers a powerful alternative for the synthesis of chiral alcohols. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) can exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org For example, microbial reduction of ketones can produce chiral alcohols with high enantiomeric excess. nih.gov Integrated chemoenzymatic systems, where a chemical catalyst first generates a prochiral ketone from a racemic alcohol mixture and an enzyme then stereoselectively reduces the ketone, have been developed for the continuous production of single-enantiomer alcohols. rsc.org

A table summarizing different types of chiral catalysts and their applications is provided below:

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Dirhodium Tetracarboxylates | Asymmetric Cyclopropanation | High enantioselectivity and diastereoselectivity; catalyst-controlled regioselectivity. | nih.govchemrxiv.org |

| Chiral BINOL-based Alkoxides | Asymmetric Isomerization of Allylic Alcohols | Bifunctional Brønsted base catalysis; high enantiomeric excess achieved through kinetic resolution. | nih.gov |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction of Ketones | High stereoselectivity; can be used in integrated chemoenzymatic systems for deracemization. | nih.govrsc.org |

Stereochemical Analysis and Determination Methods

The characterization and determination of the stereochemistry of molecules like this compound are critical to confirm the success of a stereoselective synthesis. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the relative stereochemistry of the cyclopropane ring. The coupling constants (J-values) between the protons on the cyclopropane ring can provide information about their spatial relationship (cis or trans). The nuclear Overhauser effect (NOE) can also be used to establish through-space proximity between protons, further elucidating the relative configuration. For alkanes in general, proton NMR signals typically appear in the δH = 0.5–1.5 ppm range. wikipedia.org

Chiral Chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their quantification.

X-ray Crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound. google.com If a suitable single crystal of a derivative of this compound can be obtained, its three-dimensional structure can be determined with high precision.

Mass Spectrometry , while not directly providing stereochemical information, is used to confirm the molecular weight and fragmentation pattern of the compound. uni.lu

The table below outlines the primary methods for stereochemical analysis:

| Analytical Method | Information Provided | Application Notes | Reference |

| NMR Spectroscopy | Relative stereochemistry (cis/trans), structural confirmation. | Based on coupling constants and Nuclear Overhauser Effect (NOE). | wikipedia.org |

| Chiral Chromatography (HPLC, GC) | Enantiomeric excess (ee), separation of enantiomers. | Requires a chiral stationary phase. | google.com |

| X-ray Crystallography | Absolute stereochemistry, solid-state conformation. | Requires a single, crystalline sample. | google.com |

Computational and Theoretical Studies of 2 2 Methylcyclopropyl Ethan 1 Ol

Computational and theoretical chemistry have emerged as indispensable tools for understanding the intricate details of molecular structure, reactivity, and reaction mechanisms. In the context of 2-(2-methylcyclopropyl)ethan-1-ol, these methods provide insights that are often inaccessible through experimental means alone. This section delves into the computational and theoretical investigations that illuminate the structural features, reaction pathways, and electronic properties of this unique molecule and its derivatives.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The construction of intricate molecular frameworks is a cornerstone of modern organic chemistry. Small, functionalized molecules like 2-(2-Methylcyclopropyl)ethan-1-ol can serve as foundational units in the assembly of these larger structures.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. While direct, published examples of this compound being used for the synthesis of heterocyclic compounds are scarce, the related class of donor-acceptor cyclopropanes offers a glimpse into potential pathways. For instance, the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, which are valuable precursors to various heterocycles, has been reported. nih.gov These reactions often involve the ring-opening of the cyclopropane (B1198618), which then participates in cyclization to form the heterocyclic core. The presence of the hydroxyl group in this compound could, in theory, be exploited in similar intramolecular cyclization strategies to forge new heterocyclic rings.

Formation of Polycyclic Systems

The creation of polycyclic systems, molecules containing multiple fused rings, is a challenging yet crucial area of organic synthesis. Transition metal-catalyzed carbocyclization reactions are a powerful tool for constructing such systems. rsc.org Although there is no specific literature detailing the use of this compound in these reactions, its structure suggests it could be a substrate for transformations leading to polycyclic products. The cyclopropyl (B3062369) group can undergo ring-opening under the influence of a metal catalyst, potentially initiating a cascade of reactions to form more complex cyclic frameworks.

Precursors to Metallated Species

Organometallic reagents are indispensable in organic synthesis for their ability to form new carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com Alcohols like this compound can be converted into their corresponding organometallic species. For example, the hydroxyl group can be transformed into a leaving group, such as a halide or a sulfonate ester. Subsequent reaction with a metal, like magnesium to form a Grignard reagent or lithium to form an organolithium reagent, would yield a nucleophilic carbon center. libretexts.org This metallated version of this compound could then be used to attack a wide range of electrophiles, thereby elongating the carbon chain and constructing more elaborate molecules.

Table 1: Potential Organometallic Reagents from this compound

| Precursor | Reagent | Resulting Organometallic Species | Potential Application |

| This compound | 1. PBr32. Mg, Et2O | 2-(2-Methylcyclopropyl)ethylmagnesium bromide | Nucleophilic addition to aldehydes, ketones, esters, etc. |

| This compound | 1. TsCl, pyridine2. 2 Li, pentane | 2-(2-Methylcyclopropyl)ethyllithium | Nucleophilic addition and substitution reactions |

Intermediates in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance, particularly in the synthesis of pharmaceuticals. While the body of research specifically detailing the use of this compound as an intermediate in stereoselective synthesis is limited, the principles of asymmetric synthesis can be applied. The chirality of the 2-methylcyclopropyl group means that enantiomerically pure forms of this alcohol could serve as valuable chiral building blocks. Reactions involving the hydroxyl group or the cyclopropane ring could proceed with a high degree of stereocontrol, transferring the initial chirality of the starting material to the product.

Exploration in Bioactive Molecule Synthesis (Academic Context)

The search for new bioactive molecules is a driving force in medicinal chemistry. Small, unique scaffolds are often sought as starting points for the development of new drugs.

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies

A primary challenge in the synthesis of 2-(2-methylcyclopropyl)ethan-1-ol lies in controlling its stereochemistry. The molecule possesses two stereocenters, leading to four possible stereoisomers. Future research must focus on developing methodologies that can selectively produce each of these isomers in high purity.

The asymmetric Simmons-Smith cyclopropanation of corresponding allylic alcohols is a well-established method for generating chiral cyclopropyl (B3062369) alcohols. acs.org However, the diastereoselectivity of this reaction can be highly dependent on the geometry of the starting alkene and the nature of directing groups. A significant research avenue would be the adaptation of catalyst-controlled Simmons-Smith reactions. For instance, employing stoichiometric chiral ligands, such as those derived from tartaric acids, could enable the enantioselective cyclopropanation of an appropriate allylic alcohol precursor. marquette.edu

Another promising direction involves transition-metal-catalyzed cyclopropanation using diazo compounds. nih.govresearchgate.net Ruthenium- and rhodium-based catalysts with chiral ligands have shown remarkable success in the asymmetric cyclopropanation of various olefins. nih.govresearchgate.net A key challenge would be to design a catalytic system that provides high yields and excellent enantio- and diastereoselectivity for the specific substrate required to form this compound. Research into optimizing ligand scaffolds and reaction conditions will be paramount.

Table 1: Potential Stereoselective Methodologies and Associated Challenges

| Methodology | Precursor | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Chiral Auxiliary-Directed Simmons-Smith | (E/Z)-4-methylpent-2-en-1-ol | Established protocols for allylic alcohols. | Achieving high diastereoselectivity; removal of the auxiliary group. |

| Asymmetric Catalytic Cyclopropanation | (E/Z)-4-methylpent-2-en-1-ol | High enantioselectivity possible with low catalyst loading. | Catalyst efficiency and selectivity for this specific substrate; suppression of side reactions. |

Innovations in Green Chemistry Approaches for Synthesis

Traditional cyclopropanation methods often rely on stoichiometric amounts of hazardous reagents (e.g., diiodomethane) and volatile organic solvents, presenting environmental and safety concerns. Future research should prioritize the development of greener synthetic routes. nih.gov

Biocatalysis offers a compelling alternative. The enzymatic reduction of a precursor ketone, 1-(2-methylcyclopropyl)ethanone, using alcohol dehydrogenases (ADHs) could provide direct access to enantiopure this compound. This approach would operate in an aqueous medium under mild conditions, representing a significant green advancement.

Furthermore, the replacement of conventional solvents with more environmentally benign options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), supercritical fluids, or even water is a critical goal. Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. nih.gov The development of catalytic, atom-economical cyclopropanation reactions that avoid stoichiometric metal reagents is another major frontier. For instance, catalytic systems that can generate a carbene equivalent from less hazardous precursors than diazo compounds would be highly desirable.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Approach (e.g., Simmons-Smith) | Potential Green Approach | Research Focus |

|---|---|---|---|

| Reagents | Stoichiometric zinc-copper couple, diiodomethane. | Catalytic system, potentially biocatalytic (e.g., ADH). | Development of efficient and recyclable catalysts. |

| Solvents | Dichloromethane (B109758), diethyl ether. | Water, 2-MeTHF, ionic liquids. | Solvent screening and optimization for reaction efficiency. |

| Energy | Conventional heating over extended periods. | Microwave irradiation, ambient temperature reactions. | Investigating alternative energy sources to accelerate reactions. |

| Waste | Zinc salts, unreacted reagents. | Minimal waste (ideally only water). | Designing atom-economical pathways. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced mechanistic studies, particularly using computational chemistry, can provide invaluable insights.

Density Functional Theory (DFT) calculations have been successfully used to model the transition states of various cyclopropanation reactions, including the Simmons-Smith reaction and those catalyzed by transition metals. nih.govacs.org Such studies could be applied to elucidate the factors controlling the regio- and stereoselectivity in the synthesis of this compound. For example, computational models could predict the most favorable transition state geometries leading to the desired diastereomer and enantiomer, guiding the rational design of chiral catalysts or ligands. nih.govnih.gov

Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can complement computational studies by identifying key reaction intermediates and determining kinetic profiles. acs.org A combined experimental and computational approach would be particularly powerful for unraveling complex catalytic cycles, such as distinguishing between inner-sphere and outer-sphere mechanisms in metal-catalyzed cyclopropanations. nih.gov

Expanding Synthetic Utility in Complex Molecule Synthesis

While the synthesis of this compound presents its own challenges, a significant area of future research will be to explore its utility as a building block in the synthesis of more complex molecules. The cyclopropane (B1198618) ring is a versatile functional group that can undergo a variety of transformations. rsc.orgelsevierpure.com

The primary alcohol of this compound can be readily converted into other functional groups (e.g., halides, azides, amines), providing access to a range of substituted 2-methylcyclopropyl ethanes. For example, its simpler analog, 2-cyclopropylethanol, is used to prepare (2-bromo-ethyl)-cyclopropane. fishersci.ca These derivatives could serve as key fragments for introduction into pharmaceutical scaffolds.

Moreover, the strained cyclopropane ring can undergo regioselective ring-opening reactions under acidic, basic, or hydrogenolytic conditions to generate more complex acyclic carbon skeletons. The methyl substituent on the ring would direct this regioselectivity, offering a strategic tool for controlling molecular architecture. Investigating the selective ring-opening of this specific substituted cyclopropane could unlock novel synthetic pathways to valuable acyclic chiral building blocks. The incorporation of this motif into bioactive natural product analogues or new chemical entities for drug discovery remains a compelling, albeit unexplored, objective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.